molecular formula C50H52FeP2 B12285202 (S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine

(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine

Cat. No.: B12285202
M. Wt: 770.7 g/mol
InChI Key: BOIJKQHZTBIFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine is a chiral phosphine ligand that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a ferrocene backbone and two di(3,5-xylyl)phosphino groups. The chirality and electronic properties of this ligand make it a valuable tool in asymmetric catalysis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves the following steps:

    Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution.

    Introduction of Phosphino Groups: The di(3,5-xylyl)phosphino groups are introduced through a series of reactions, including halogenation and subsequent substitution with phosphine reagents.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (S)-enantiomer. This can be achieved through various methods, including chiral chromatography or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.

    Reduction: The phosphine groups can be reduced under specific conditions.

    Substitution: The ligand can participate in substitution reactions, particularly in the formation of metal complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Metal salts like palladium chloride or platinum chloride are often used in the formation of metal complexes.

Major Products

The major products formed from these reactions include various metal complexes, which are valuable in catalysis and other applications.

Scientific Research Applications

(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

    Medicine: Research is ongoing into the use of its metal complexes as potential therapeutic agents.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which (S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine exerts its effects is primarily through its role as a ligand in metal complexes. The phosphine groups coordinate to metal centers, influencing the electronic and steric properties of the metal. This coordination can enhance the reactivity and selectivity of the metal in catalytic processes. The ferrocene backbone provides additional stability and electronic modulation.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand with diphenylphosphino groups.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral ligand used in asymmetric catalysis.

    Triphenylphosphine (PPh3): A common phosphine ligand used in various catalytic processes.

Uniqueness

(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine is unique due to its combination of a chiral ferrocene backbone and di(3,5-xylyl)phosphino groups. This unique structure provides distinct electronic and steric properties, making it highly effective in asymmetric catalysis and other specialized applications.

Properties

Molecular Formula

C50H52FeP2

Molecular Weight

770.7 g/mol

IUPAC Name

[2-[2-[1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/q2*-1;+2

InChI Key

BOIJKQHZTBIFFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2[C-]3C=CC=C3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.